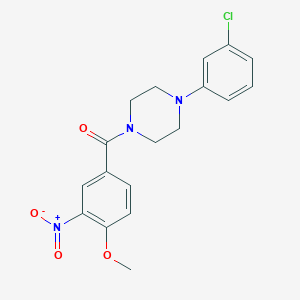

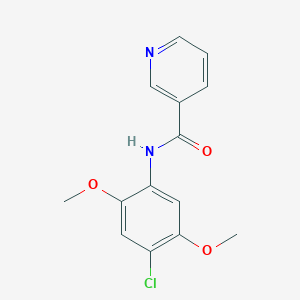

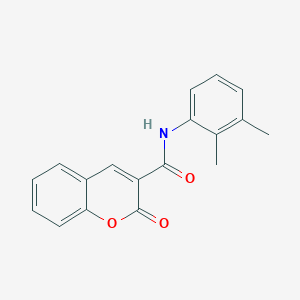

![molecular formula C25H26N2O2 B438533 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 362602-82-2](/img/structure/B438533.png)

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is a chemical compound that belongs to the class of piperazine derivatives . It is an intermediate during drug synthesis and has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It is used in the synthesis of antihistamine drugs, such as the H1-receptor antagonist Oxatomide .

Synthesis Analysis

The compound “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is synthesized as an intermediate during drug synthesis . It has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

Chemical Reactions Analysis

In terms of chemical reactions, it has been reported that “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

This compound has been studied for its potential as an antimycobacterial agent. The structure-activity relationships of N-substituted phenyl or N-diphenylmethyl-piperazine-based conjugates have shown promise in combating Mycobacterium tuberculosis and other related species . These compounds are highly lipophilic, which may contribute to their efficacy against mycobacterial infections.

Drug Synthesis Intermediates

The molecule serves as an intermediate in drug synthesis. It’s particularly noted for its role in the oxidative metabolism of cinnarizine in rat liver microsomes . This process is crucial for the development of new pharmacological agents.

Organic Synthesis

In organic chemistry, this compound is used to synthesize various derivatives that have potential applications in medicinal chemistry. For example, it can be used to create compounds with anti-inflammatory and analgesic properties .

Chemical Biology

In chemical biology, the compound’s derivatives are used to study biological systems and processes. They can help in understanding the interaction between drugs and their targets at a molecular level .

Cancer Research

Some derivatives of this compound have shown activity against human breast cancer cells. They target specific enzymes like Poly (ADP-Ribose) Polymerase, which is involved in DNA repair and cell death .

Neuropharmacology

Due to the presence of the piperazine moiety, derivatives of this compound are of interest in neuropharmacology. They may influence neurotransmitter systems and have potential applications in treating neurological disorders .

Antimicrobial Effects

Certain derivatives have demonstrated broad-spectrum antimicrobial effects, which could be beneficial in developing new treatments for bacterial infections .

Safety and Toxicology

The safety profile and toxicological effects of these compounds are also a significant area of research. Understanding their impact on biological systems is essential for developing safe and effective drugs .

Eigenschaften

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVWCEVWJZNMBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

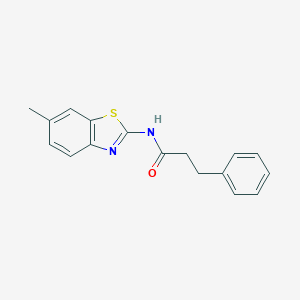

![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

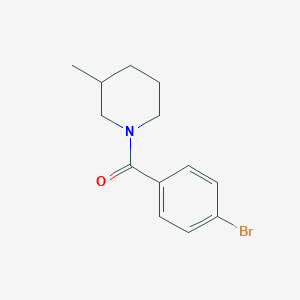

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)

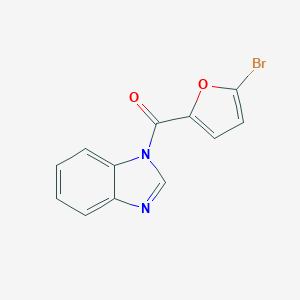

![N-(4-methoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B438590.png)

![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)